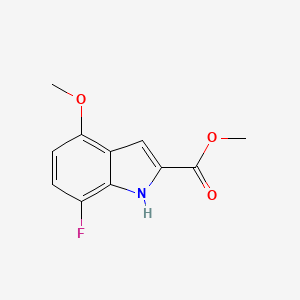![molecular formula C8H15N B1433753 6,6-Dimethyl-2-azaspiro[3.3]heptane CAS No. 1783644-98-3](/img/structure/B1433753.png)
6,6-Dimethyl-2-azaspiro[3.3]heptane
概要
説明
6,6-Dimethyl-2-azaspiro[33]heptane is a spirocyclic compound characterized by a unique structural motif where a nitrogen atom is incorporated into a spirocyclic framework
作用機序
Target of Action
6,6-Dimethyl-2-azaspiro[3.3]heptane is a type of azaspiro compound . Azaspiro compounds are valuable synthetic targets for drug discovery programs . They are often used as bioisosteres of piperidine , which is found in the structure of more than 30 drugs . Therefore, the primary targets of this compound could be similar to those of piperidine-based drugs.
Mode of Action
The exact mode of action of 6,6-Dimethyl-2-azaspiro[3It’s likely that it interacts with its targets in a similar way to piperidine-based drugs .
生化学分析
Biochemical Properties
6,6-Dimethyl-2-azaspiro[3.3]heptane plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound’s unique structure allows it to form specific interactions with target proteins, potentially influencing their activity. For instance, spirocyclic compounds like this compound can offer more interactions with target proteins due to their three-dimensional structures . These interactions can lead to enzyme inhibition or activation, affecting the overall biochemical pathways in which these enzymes are involved.
Cellular Effects
This compound has been shown to influence various cellular processes and functions. This compound can affect cell signaling pathways, gene expression, and cellular metabolism. By interacting with specific proteins and enzymes within the cell, this compound can modulate signaling pathways, leading to changes in gene expression and metabolic activities. These effects can vary depending on the cell type and the concentration of the compound used in the experiments .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. This compound can bind to specific enzymes and proteins, leading to their inhibition or activation. The binding interactions are facilitated by the unique three-dimensional structure of this compound, which allows it to fit into the active sites of target proteins. These interactions can result in changes in gene expression and alterations in biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that spirocyclic compounds like this compound can maintain their stability under specific conditions, allowing for prolonged interactions with target biomolecules . Degradation of the compound over time can lead to a decrease in its effectiveness and potential changes in its biochemical properties.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects by modulating specific biochemical pathways. At higher doses, this compound may cause toxic or adverse effects. Studies have shown that spirocyclic compounds can have threshold effects, where a certain concentration is required to achieve the desired biochemical response . Exceeding this threshold can lead to toxicity and other adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in these pathways. The interactions between this compound and metabolic enzymes can lead to changes in the overall metabolic profile of the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biochemical effects. This compound can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes. The localization and accumulation of this compound within specific cellular compartments can influence its activity and function .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Dimethyl-2-azaspiro[3.3]heptane typically involves cyclization reactions. One common method includes the thermal [2+2] cycloaddition between endocyclic alkenes and isocyanates, followed by reduction of the resulting β-lactam ring . Another approach involves the use of visible light-mediated energy transfer catalysis to achieve the desired spirocyclic structure .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the synthetic routes mentioned above suggests potential for industrial application. Optimization of reaction conditions and the use of continuous flow reactors could enhance production efficiency.
化学反応の分析
Types of Reactions: 6,6-Dimethyl-2-azaspiro[3.3]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are feasible, particularly at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted amines or spirocyclic derivatives.
科学的研究の応用
6,6-Dimethyl-2-azaspiro[3.3]heptane has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioisostere in drug design, mimicking the piperidine ring.
Medicine: Explored for its potential in developing new pharmaceuticals, particularly in the design of anesthetics and analgesics.
Industry: Utilized in the development of novel materials with unique mechanical and chemical properties.
類似化合物との比較
1-Azaspiro[3.3]heptane: Shares a similar spirocyclic structure but differs in the position of the nitrogen atom.
2-Oxa-6-azaspiro[3.3]heptane: Contains an oxygen atom in the spirocyclic framework, offering different chemical properties.
6-Amino-2-thiaspiro[3.3]heptane: Incorporates a sulfur atom, leading to distinct reactivity and applications.
Uniqueness: 6,6-Dimethyl-2-azaspiro[3.3]heptane is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable scaffold in drug design and materials science, offering advantages over other spirocyclic compounds in terms of stability and reactivity.
特性
IUPAC Name |
6,6-dimethyl-2-azaspiro[3.3]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-7(2)3-8(4-7)5-9-6-8/h9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRNNGLWUZAGSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(C1)CNC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


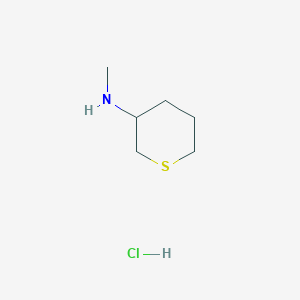
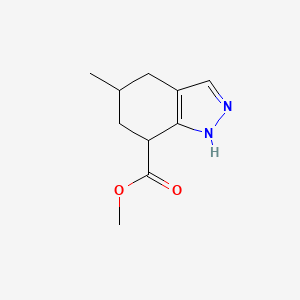
![2-(2-Methylpropyl)-octahydroimidazolidino[1,5-a]piperazin-3-one hydrochloride](/img/structure/B1433673.png)
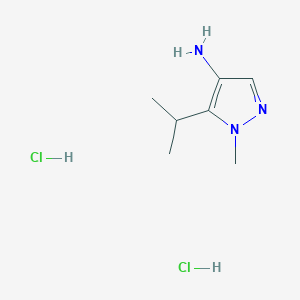
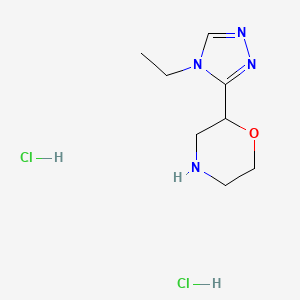
![1-[3-(4-methylpyridin-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1433682.png)
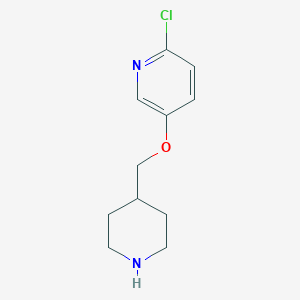
amine hydrochloride](/img/structure/B1433686.png)
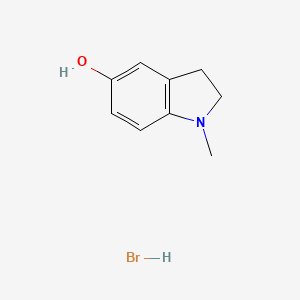
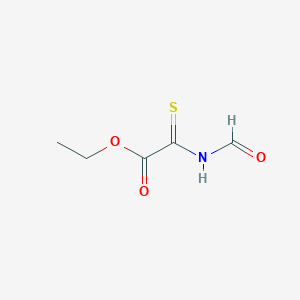
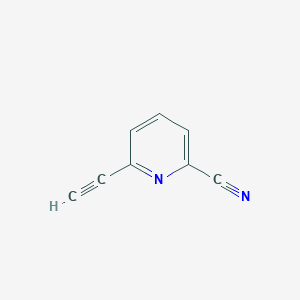
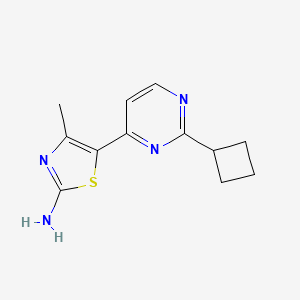
![4-{6-[(Oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzaldehyde](/img/structure/B1433692.png)
